

Application Note: Quantitative Analysis of Derrisisoflavone K in Plant Extracts Using HPLC-UV

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Compound of Interest

Compound Name: *Derrisisoflavone K*

Cat. No.: *B13428063*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **Derrisisoflavone K** in plant extracts. The protocol provides a robust and reproducible methodology for sample preparation, chromatographic separation, and method validation. The described method is suitable for quality control, phytochemical analysis, and pharmacokinetic studies involving **Derrisisoflavone K**.

Introduction

Derrisisoflavone K is a prenylated isoflavonoid found in plants of the *Derris* genus, such as *Derris robusta*.^[1] Isoflavonoids from *Derris* species have garnered significant interest due to their diverse biological activities, including anti-inflammatory properties.^{[2][3]} Accurate and reliable quantification of these compounds in plant materials is crucial for standardization, ensuring therapeutic efficacy, and enabling further research into their pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely accessible technique for the analysis of flavonoids and other phenolic compounds in complex matrices like plant extracts.^[4] This document provides a

comprehensive protocol for the extraction and subsequent quantitative analysis of **Derrisisoflavone K**.

Experimental Protocols

Materials and Reagents

- **Derrisisoflavone K** analytical standard (purity $\geq 98\%$)
- HPLC-grade acetonitrile, methanol, and water[5]
- Formic acid ($\geq 98\%$)
- Dried and powdered plant material (e.g., from Derris species)
- 0.45 μm syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]
- Analytical balance
- Ultrasonic bath
- Rotary evaporator
- Vortex mixer

Sample Preparation: Extraction Protocol

- **Weighing:** Accurately weigh 1.0 g of pulverized, dried plant material into a conical flask.
- **Extraction:** Add 25 mL of methanol to the flask.
- **Ultrasonication:** Place the flask in an ultrasonic bath and extract for 45 minutes at 50°C.[7]
- **Filtration:** Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

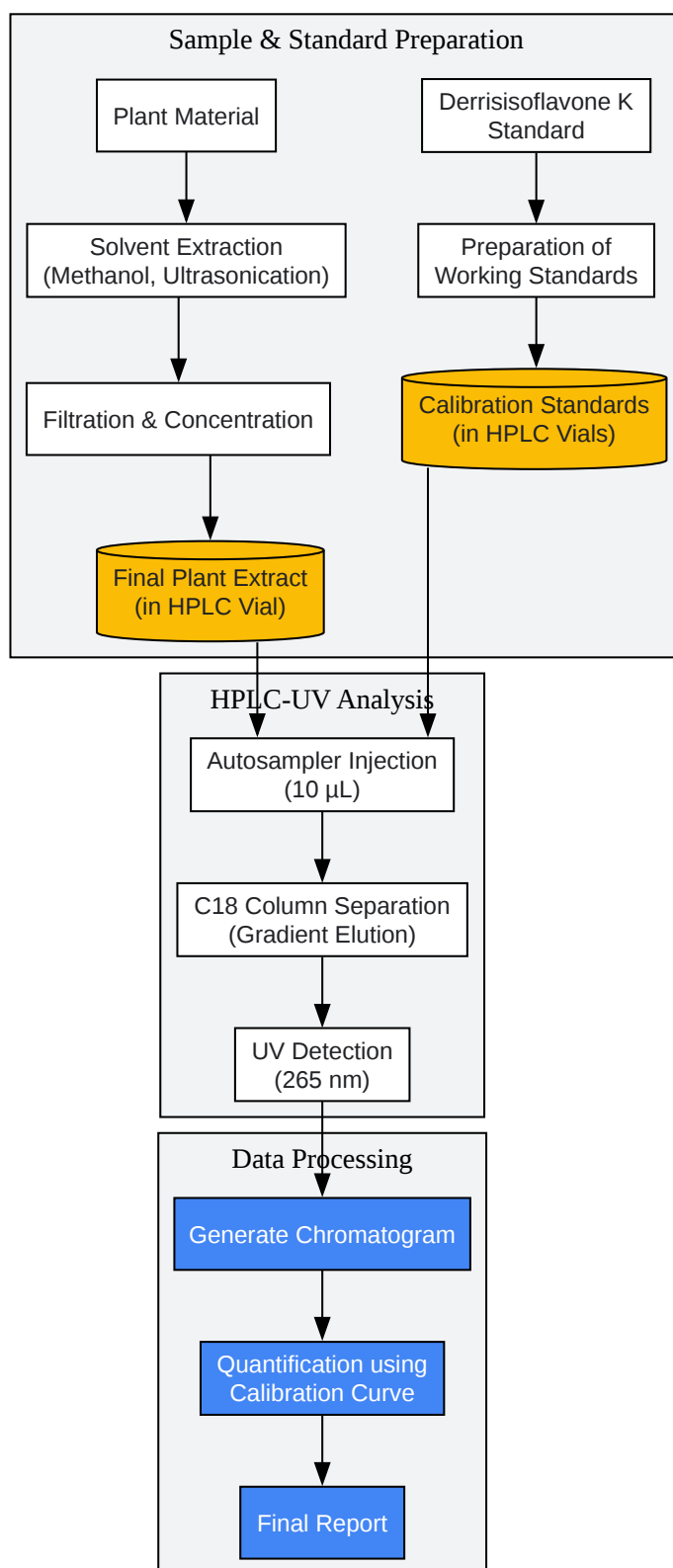
- Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue twice more to ensure complete extraction.
- Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Reconstitution: Dissolve the dried extract in 5.0 mL of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

- Stock Solution: Accurately weigh 1.0 mg of **Derrisisoflavone K** standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
- Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to construct the calibration curve.

HPLC-UV Method

The chromatographic separation is achieved using a C18 reversed-phase column.[8]



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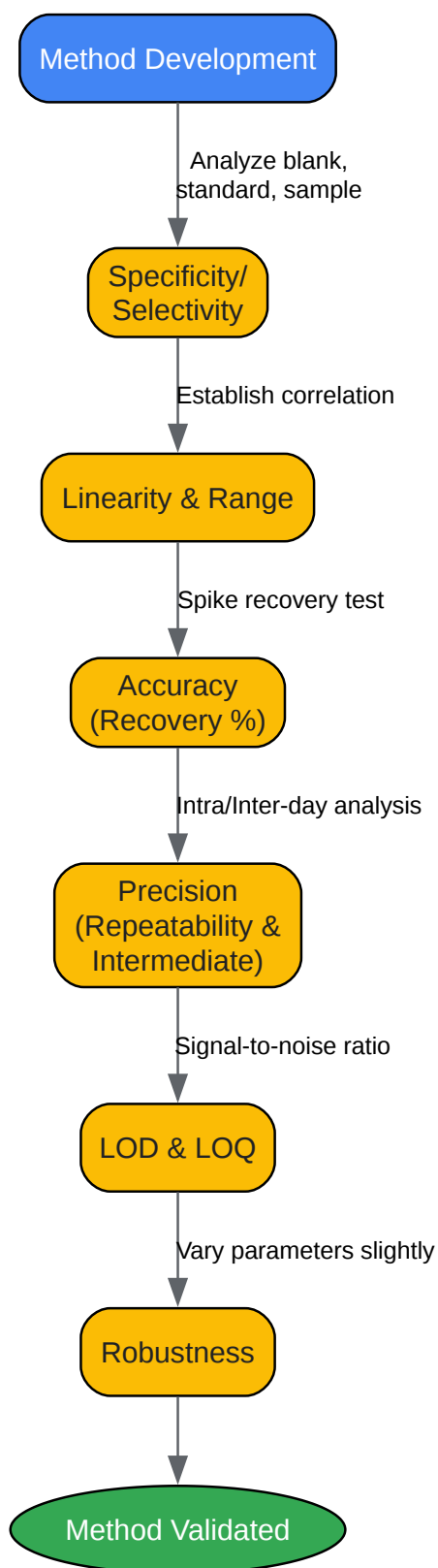
Caption: Experimental workflow for **Derrisoflavone K** analysis.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Reversed-Phase C18, 4.6 x 250 mm, 5 µm[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-10 min: 30-60% B; 10-25 min: 60-90% B; 25-30 min: 90% B
Flow Rate	1.0 mL/min
Column Temperature	35°C[5]
Injection Volume	10 µL
Detection Wavelength	265 nm

Table 1: Optimized HPLC-UV Chromatographic Conditions.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [9]



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Caption: Logical workflow for the HPLC-UV method validation process.

Illustrative Results & Data

(Note: The following data is illustrative to demonstrate expected results from the validated method).

Linearity, LOD, and LOQ

The calibration curve was constructed by plotting the peak area against the concentration of the **Derrisisoflavone K** standard solutions. The developed HPLC-UV method is expected to demonstrate high sensitivity.[\[2\]](#)[\[3\]](#)

Parameter	Result
Linear Range	1 - 100 µg/mL
Regression Equation	$y = 25430x + 1580$
Correlation Coefficient (R^2)	> 0.999
Limit of Detection (LOD)	0.08 µg/mL
Limit of Quantification (LOQ)	0.25 µg/mL
Table 2: Illustrative Method Validation Parameters for Linearity and Sensitivity.	

Precision and Accuracy

Precision was evaluated through intra-day and inter-day analysis of quality control (QC) samples at three concentration levels (low, medium, high). Accuracy was determined by a spike recovery experiment. The relative standard deviation (RSD) for precision and the recovery percentage for accuracy are expected to be within acceptable limits.[\[2\]](#)[\[3\]](#)

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
5 (Low QC)	1.85	2.54	101.5%
25 (Medium QC)	1.10	1.98	98.7%
80 (High QC)	0.95	1.65	99.2%

Table 3: Illustrative Intra-day/Inter-day Precision and Accuracy Data.

Analysis of Plant Extract Sample

The validated method was applied to determine the concentration of **Derrisisoflavone K** in a prepared plant extract.

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)	Content in Plant Material (mg/g)
Plant Extract 1	18.5	458,700	17.9	0.0895

Table 4: Illustrative Quantitative Analysis of Derrisisoflavone K in a Plant Sample.

Conclusion

This application note provides a detailed, step-by-step protocol for the quantitative analysis of **Derrisisoflavone K** in plant extracts using a validated HPLC-UV method. The methodology is shown to be linear, sensitive, precise, and accurate, making it a reliable tool for researchers in natural product chemistry, quality control laboratories, and drug development. The clear

workflow and structured protocols ensure ease of adoption and reproducibility across different laboratory settings.

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